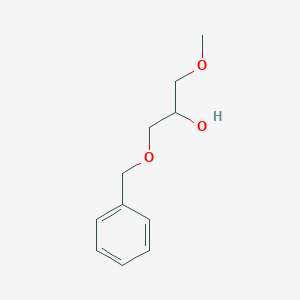
2,3,6-Trichlorophenoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichlorophenoxyacetic acid is a synthetic organic compound that belongs to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxyacetic acid moiety. This compound is primarily known for its use as a herbicide and plant growth regulator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorophenoxyacetic acid typically involves the chlorination of phenoxyacetic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions on the phenoxy ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,6-Trichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of chlorinated aromatic acids.
Biology: The compound is employed in plant physiology studies to understand the effects of chlorinated herbicides on plant growth and development.
Medicine: Research is conducted to explore its potential effects on human health and its role as an environmental contaminant.
Industry: It is used in the formulation of herbicides and plant growth regulators for agricultural applications.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichlorophenoxyacetic acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features but different chlorine substitution pattern.
2,4,5-Trichlorophenoxyacetic acid: Known for its use in the formulation of Agent Orange, it has a similar structure but different toxicological profile.
Uniqueness
2,3,6-Trichlorophenoxyacetic acid is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective action on certain plant species makes it a valuable tool in agricultural practices.
Propiedades
Número CAS |
4007-00-5 |
|---|---|
Fórmula molecular |
C8H5Cl3O3 |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2-(2,3,6-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(10)8(7(4)11)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
GQOHYQAHKDLXCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
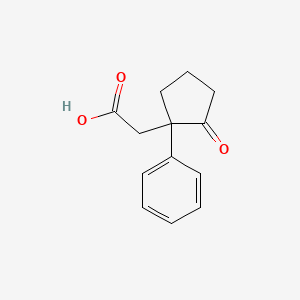
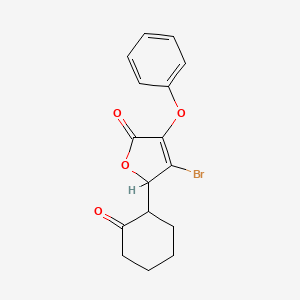

![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
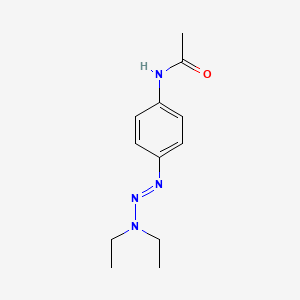


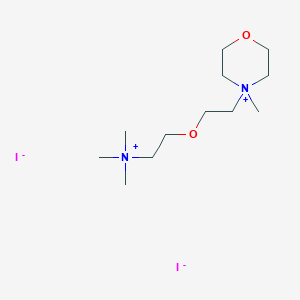
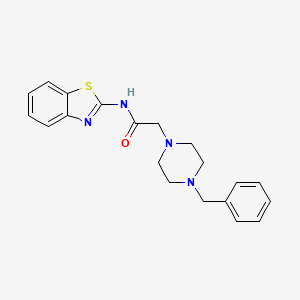
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
